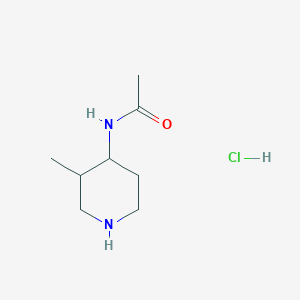
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69.
準備方法
The synthesis of N-(3-Methylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 3-methylpiperidine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amide derivatives.
科学的研究の応用
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.
Medicine: this compound is explored for its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: It is employed in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of N-(3-Methylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
類似化合物との比較
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride can be compared with other similar compounds, such as:
N-(4-Methylpiperidin-4-yl)acetamide hydrochloride: This compound has a similar structure but with a different position of the methyl group on the piperidine ring.
N-(3-Ethylpiperidin-4-yl)acetamide hydrochloride: This compound has an ethyl group instead of a methyl group on the piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
生物活性
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, alongside data tables summarizing findings from various studies.
Chemical Structure and Properties
This compound is a derivative of piperidine, which is characterized by a six-membered ring containing nitrogen. The compound's structure contributes to its ability to interact with various biological targets, particularly in the central nervous system.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The compound has been shown to act as a selective antagonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. This mechanism suggests potential applications in treating conditions such as schizophrenia and depression .
Biological Activities
- Antipsychotic Effects : Research indicates that compounds similar to this compound exhibit antipsychotic properties through their antagonistic effects on serotonin receptors. For instance, AC-90179, a related compound, demonstrated high potency as an inverse agonist at 5-HT2A receptors while showing minimal activity at D2 receptors, thereby reducing side effects typically associated with antipsychotic medications .
- Neuroprotective Properties : Some studies have suggested that piperidine derivatives may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter systems could contribute to this protective role .
- Antimicrobial Activity : Although less studied, certain piperidine derivatives have shown antimicrobial properties. For example, related compounds demonstrated significant antibacterial and antifungal activities against various pathogens, indicating a broader spectrum of biological activity .
Table 1: Summary of Biological Activities
Case Study: AC-90179
AC-90179 is a compound closely related to this compound. In a series of experiments, it was characterized for its pharmacological profile:
特性
IUPAC Name |
N-(3-methylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-5-9-4-3-8(6)10-7(2)11;/h6,8-9H,3-5H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVJVGHVPMOZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














